molecular formula C24H22N6O4S B2615771 Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872994-12-2

Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2615771
CAS No.: 872994-12-2
M. Wt: 490.54
InChI Key: RHRLRAGDKIGHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate primarily targets specific enzymes and receptors within the biological system. The compound’s triazole and pyridazine moieties are known to interact with various enzymes, potentially inhibiting their activity. These targets play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways .

Mode of Action

This compound interacts with its targets by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, rendering them inactive. The compound’s benzamidoethyl group enhances its binding affinity, ensuring a more effective inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in nucleotide synthesis and protein metabolism. By inhibiting key enzymes in these pathways, the compound disrupts the synthesis of nucleotides and proteins, leading to impaired cell growth and proliferation. This disruption can have downstream effects such as reduced cellular energy production and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, with high bioavailability due to its lipophilic nature. It is distributed widely throughout the body, crossing cellular membranes easily. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly via the kidneys .

Result of Action

The molecular and cellular effects of this compound include inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes. At the molecular level, the compound’s action results in the accumulation of inactive enzyme-substrate complexes, leading to a decrease in the overall enzymatic activity within the cell. This can cause cell cycle arrest and trigger programmed cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound The compound is most stable at physiological pH and body temperature. Additionally, the presence of other drugs or compounds can affect its binding affinity and overall efficacy.

Properties

IUPAC Name

methyl 4-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c1-34-24(33)17-7-9-18(10-8-17)26-21(31)15-35-22-12-11-19-27-28-20(30(19)29-22)13-14-25-23(32)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRLRAGDKIGHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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